3-(4-Chlorophenyl)-1-cyclopropylpiperazine

Lipophilicity CNS Drug Design Physicochemical Profiling

Choose this compound for CNS-targeted library synthesis. Its unique dual-substitution (4-chlorophenyl & cyclopropyl) provides a distinct steric/electronic profile that simple piperazine analogs cannot replicate. With a calculated LogP of 2.4487, this ≥95% pure scaffold is optimized for passive BBB penetration. The free secondary amine enables rapid parallel derivatization, accelerating your hit-to-lead SAR exploration without additional protection/deprotection steps.

Molecular Formula C13H17ClN2
Molecular Weight 236.74 g/mol
CAS No. 1248908-14-6
Cat. No. B1455887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-1-cyclopropylpiperazine
CAS1248908-14-6
Molecular FormulaC13H17ClN2
Molecular Weight236.74 g/mol
Structural Identifiers
SMILESC1CC1N2CCNC(C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H17ClN2/c14-11-3-1-10(2-4-11)13-9-16(8-7-15-13)12-5-6-12/h1-4,12-13,15H,5-9H2
InChIKeyQQIAGCJMLMLXHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-1-cyclopropylpiperazine (CAS 1248908-14-6) for CNS-Targeted Research and Heterocyclic Library Synthesis


3-(4-Chlorophenyl)-1-cyclopropylpiperazine (CAS 1248908-14-6) is a heterocyclic building block belonging to the arylpiperazine class, characterized by a piperazine core substituted at the 3-position with a 4-chlorophenyl group and at the 1-position with a cyclopropyl moiety [1]. This compound is supplied at ≥95% purity and is primarily employed as a versatile intermediate in medicinal chemistry for the construction of central nervous system (CNS)-targeted compound libraries, leveraging its unique substitution pattern to modulate physicochemical properties distinct from simpler piperazine analogs .

Why 3-(4-Chlorophenyl)-1-cyclopropylpiperazine Cannot Be Replaced by Common N-Aryl or N-Alkyl Piperazines


Simple 1-arylpiperazines like 1-(4-chlorophenyl)piperazine (CAS 38212-33-8) and 1-alkylpiperazines such as 1-cyclopropylpiperazine (CAS 20327-23-5) are widely available but lack the dual-substitution architecture that defines the pharmacological and physicochemical profile of 3-(4-chlorophenyl)-1-cyclopropylpiperazine. The concurrent presence of a 4-chlorophenyl at the 3-position and a cyclopropyl at the 1-position yields a unique steric and electronic environment that cannot be replicated by simple mono-substituted analogs . Generic substitution would fundamentally alter key properties such as lipophilicity (LogP), basicity (pKa), and metabolic stability, which are critical for CNS penetration and target engagement . The following evidence quantifies these essential differentiators.

Quantitative Comparative Analysis: 3-(4-Chlorophenyl)-1-cyclopropylpiperazine vs. Key Structural Analogs


Enhanced Lipophilicity (LogP) Relative to Simple N-Cyclopropylpiperazine

3-(4-Chlorophenyl)-1-cyclopropylpiperazine exhibits a calculated LogP of 2.4487, which is approximately 7.6-fold higher (on a linear scale) than the LogP of 0.32070 reported for 1-cyclopropylpiperazine . This significant increase in lipophilicity is directly attributable to the addition of the 4-chlorophenyl substituent at the piperazine 3-position. The LogP of the target compound also exceeds that of 1-(4-chlorophenyl)piperazine (LogP 2.14340) , demonstrating that the cyclopropyl group further modulates lipophilicity beyond the aryl substitution alone.

Lipophilicity CNS Drug Design Physicochemical Profiling

Altered Basicity (pKa) and Physical Properties Compared to Protected 3-Arylpiperazine Scaffolds

The predicted pKa of 3-(4-chlorophenyl)-1-cyclopropylpiperazine is 8.57±0.40, indicating that the piperazine nitrogen basicity is moderately reduced relative to unsubstituted piperazine (pKa ~9.8) . In contrast, the N-Boc protected analog, tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate (CAS 886767-49-3), exhibits a lower predicted pKa of 7.51±0.40 due to the electron-withdrawing carbamate group . The boiling point of the target compound is predicted to be 351.0±37.0 °C, which is intermediate between 1-(4-chlorophenyl)piperazine (336.3 °C) and the Boc-protected derivative (396.5 °C) .

Basicity Ionization State Salt Formation

Orthogonal Synthetic Handle for Late-Stage Functionalization

The structural configuration of 3-(4-chlorophenyl)-1-cyclopropylpiperazine provides two distinct sites for chemical elaboration: the secondary amine at the piperazine 4-position and the potential for functionalization of the cyclopropyl ring. This contrasts with mono-substituted piperazines such as 1-(4-chlorophenyl)piperazine, where the N-aryl group occupies one nitrogen and the other remains free, offering only a single diversification vector . The dual-substitution pattern of the target compound is particularly valuable in structure-activity relationship (SAR) studies where maintaining the 3-aryl and 1-cyclopropyl pharmacophore is essential while exploring modifications at the remaining secondary amine .

Parallel Synthesis Medicinal Chemistry Scaffold Diversification

Optimal Deployment Scenarios for 3-(4-Chlorophenyl)-1-cyclopropylpiperazine in Drug Discovery


Construction of CNS-Penetrant Compound Libraries

With a calculated LogP of 2.4487, this scaffold lies within the optimal lipophilicity range for passive BBB penetration . Researchers developing libraries targeting GPCRs, ion channels, or transporters expressed in the CNS can employ this compound as a core template. Its pre-installed 4-chlorophenyl and cyclopropyl groups provide a favorable starting point for SAR exploration, reducing the need for extensive property optimization .

Scaffold for Selective Receptor Probe Development

The unique substitution pattern of 3-(4-chlorophenyl)-1-cyclopropylpiperazine may confer a distinct selectivity profile compared to simpler arylpiperazines. This makes it a valuable tool for chemical biology studies aimed at deconvoluting the roles of closely related receptor subtypes, such as serotonin (5-HT) or dopamine receptor families, where minor structural changes can dramatically alter subtype selectivity .

Late-Stage Diversification in Parallel Synthesis Campaigns

The presence of a free secondary amine in a scaffold already bearing two distinct substituents enables rapid parallel synthesis of diverse compound arrays. This compound can be directly coupled with carboxylic acids, sulfonyl chlorides, or alkyl halides without requiring additional protection/deprotection steps, accelerating hit-to-lead timelines .

Reference Standard for Analytical Method Development

Given its well-defined structure and commercial availability at ≥95% purity, this compound can serve as a reference standard for developing HPLC, LC-MS, or NMR methods intended for analyzing more complex arylpiperazine derivatives or for monitoring synthetic reactions involving this scaffold .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Chlorophenyl)-1-cyclopropylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.